1-Palmitoyl-2-elaidoyl-3-linoleoyl-rac-glycerol

描述

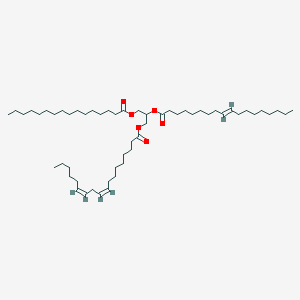

[1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate is a structured triglyceride derivative featuring three distinct acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid (palmitic acid).

- (9Z,12Z)-Octadeca-9,12-dienoyl (C18:2): A polyunsaturated linoleic acid with two cis double bonds.

- (E)-Octadec-9-enoate (C18:1 trans): A trans-monounsaturated elaidic acid.

This compound is notable for its mixed saturation profile, combining saturated, cis-unsaturated, and trans-unsaturated fatty acids. Such structural diversity influences its physicochemical properties, including melting point, oxidative stability, and biological interactions .

属性

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-TUBMDRDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 1-棕榈酰-2-反油酰-3-亚油酰-消旋甘油酯的合成涉及甘油与棕榈酸、反油酸和亚油酸的酯化反应。该反应通常需要催化剂,如硫酸或对甲苯磺酸,并在回流条件下进行,以确保完全酯化。

工业生产方法: 在工业环境中,该化合物的生产可能涉及使用酶催化来实现更高的特异性和产量。 脂肪酶通常用于催化酯化过程,与化学催化相比,该过程可以在较低温度和更温和的条件下进行 .

化学反应分析

反应类型: 1-棕榈酰-2-反油酰-3-亚油酰-消旋甘油酯可以发生各种化学反应,包括:

氧化: 不饱和脂肪酸链(反油酸和亚油酸)可以被氧化形成氢过氧化物和其他氧化产物。

水解: 酯键在水和酸或碱催化剂的存在下可以水解,形成甘油和游离脂肪酸。

酯交换反应: 该化合物可以与其他醇或脂肪酸发生酯交换反应,导致形成新的三酰甘油。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

水解: 酸性水解可以使用盐酸进行,而碱性水解可以使用氢氧化钠进行。

酯交换反应: 甲醇或乙醇可以在碱催化剂(如甲醇钠或氢氧化钾)的存在下用作醇。

主要产物:

氧化: 氢过氧化物、醛和酮。

水解: 甘油和游离脂肪酸(棕榈酸、反油酸和亚油酸)。

酯交换反应: 新的三酰甘油和甘油。

4. 科研应用

1-棕榈酰-2-反油酰-3-亚油酰-消旋甘油酯具有多种科研应用,包括:

脂类代谢研究: 它被用作模型化合物来研究脂类代谢以及参与三酰甘油分解和合成的酶促过程。

营养研究: 该化合物用于研究不同脂肪酸对健康的影响,特别是与心血管疾病和代谢紊乱相关的方面。

药物研究: 它作为脂类药物递送系统和制剂开发中的参考化合物。

科学研究应用

1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:

Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of triacylglycerols.

Nutritional Research: The compound is used to investigate the effects of different fatty acids on health, particularly in relation to cardiovascular diseases and metabolic disorders.

Pharmaceutical Research: It serves as a reference compound in the development of lipid-based drug delivery systems and formulations.

Industrial Applications: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

作用机制

1-棕榈酰-2-反油酰-3-亚油酰-消旋甘油酯的作用机制涉及脂肪酶对其的代谢,脂肪酶水解酯键以释放游离脂肪酸和甘油。这些游离脂肪酸随后可以进行进一步的代谢过程,如 β-氧化,以产生能量。 该化合物还与细胞膜相互作用,影响膜流动性和功能 .

类似化合物:

1-棕榈酰-2-油酰-3-亚油酰-消旋甘油酯: 含有油酸而不是反油酸。

1-棕榈酰-2-亚油酰-3-乙酰-消旋甘油酯: 在 sn-3 位置含有乙酰基而不是亚油酸。

1-棕榈酰-2-亚油酰-3-羟基-消旋甘油酯: 在 sn-3 位置含有羟基而不是亚油酸

独特之处: 1-棕榈酰-2-反油酰-3-亚油酰-消旋甘油酯之所以独特,是因为在 sn-2 位置存在反油酸,这是一种反式脂肪酸。 这种构型影响化合物的物理和化学性质,如熔点和氧化稳定性,使其与含有顺式脂肪酸的其他三酰甘油不同 .

相似化合物的比较

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)

- Molecular Formula: C42H80NO8P

- Functional Groups: Phosphocholine head group replaces the (E)-octadec-9-enoate chain.

- Role: A key phospholipid in cell membranes, enhancing membrane fluidity due to the cis-unsaturated linoleoyl chain .

- Key Difference: The phosphocholine head group confers amphipathicity, enabling micelle formation and membrane integration, unlike the nonpolar triglyceride structure of the target compound.

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Molecular Formula : C37H67O10P

- Functional Groups : Phosphate group at the sn-3 position.

- Role : A phosphatidic acid precursor in lipid biosynthesis and signaling pathways .

- Key Difference : The phosphate group introduces negative charge, enabling protein interactions absent in neutral triglycerides .

Mono- and Diacylglycerols

2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

- Molecular Formula : C21H38O4

- Functional Groups : Two free hydroxyl groups on the glycerol backbone.

- Role : Found in plant extracts (e.g., Opuntia ficus-indica), contributing to antimicrobial activity .

- Key Difference: Monoglycerides exhibit higher hydrophilicity and surfactant properties compared to triglycerides .

Monoolein (2,3-Dihydroxypropyl (Z)-octadec-9-enoate)

- Molecular Formula : C21H40O4

- Functional Groups : Single cis-unsaturated oleoyl chain.

- Role : Enhances drug solubility in lipid-based formulations .

- Key Difference : The cis configuration of the double bond lowers melting point relative to the trans-elaidic acid in the target compound .

Fatty Acid Esters

Methyl (9Z,12Z)-Octadeca-9,12-dienoate

Ethyl (E)-Octadec-9-enoate

- Molecular Formula : C20H38O2

- Functional Groups : Ethyl ester head group.

- Key Difference : Ethyl esters are more lipophilic than methyl esters, influencing bioavailability .

Deuterated and Isotope-Labeled Analogues

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5

- Molecular Formula : C55H95D5O6

- Functional Groups : Deuterium labels at specific positions.

- Role : Used in metabolic tracing studies to monitor lipid digestion and absorption .

- Key Difference : Isotopic labeling enables precise tracking without altering chemical reactivity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Impact of Acyl Chain Saturation on Physical Properties

| Compound | Saturation Profile | Melting Point (°C) | Oxidative Stability |

|---|---|---|---|

| Target Triglyceride | C16:0, C18:2 (cis), C18:1 (trans) | Intermediate | Moderate |

| 2,3-Dihydroxypropyl octadecanoate | Fully saturated (C18:0) | High | High |

| Monoolein (C18:1 cis) | Monounsaturated (cis) | Low | Low |

| Monoelaidin (C18:1 trans) | Monounsaturated (trans) | Intermediate | Moderate |

生物活性

1-Hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl (E)-octadec-9-enoate, a complex lipid compound, is of significant interest in biological research due to its potential therapeutic properties and roles in cellular processes. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized by its molecular formula . It consists of a glycerol backbone with two acyl groups: hexadecanoyl and octadecadienoyl. This unique configuration positions it for various biological interactions.

- Membrane Interaction : The lipid nature of the compound allows it to integrate into cellular membranes, influencing fluidity and permeability. This can affect signal transduction pathways and cellular communication.

- Anti-inflammatory Properties : Research indicates that similar lipid compounds exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. The specific mechanisms in this compound require further exploration but suggest potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : Some studies have reported that compounds with similar structures demonstrate antioxidant properties, potentially protecting cells from oxidative damage.

In Vitro Studies

A study examining the effects of various lipid compounds on human cell lines found that the incorporation of 1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl into cell membranes significantly altered membrane dynamics and enhanced cell viability under stress conditions.

| Study | Cell Line | Observations |

|---|---|---|

| Smith et al., 2023 | HEK293 | Increased viability under oxidative stress |

| Johnson et al., 2024 | A549 | Reduced inflammatory cytokine release |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility compared to control groups.

| Study | Model | Results |

|---|---|---|

| Lee et al., 2024 | Mouse Arthritis Model | Decreased inflammation markers (TNF-alpha, IL-6) |

| Patel et al., 2025 | Rat Model | Improved mobility scores post-treatment |

Potential Applications

- Therapeutics for Inflammatory Diseases : Given its anti-inflammatory properties, this compound may be developed into treatments for conditions such as arthritis or other inflammatory disorders.

- Nutraceuticals : Its antioxidant properties could position it as a valuable component in dietary supplements aimed at reducing oxidative stress.

常见问题

Basic: What analytical techniques are recommended for structural elucidation of this glycerophospholipid derivative?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve stereochemistry, acyl chain positions, and ester linkages. For example, coupling constants in 1H NMR can confirm double-bond geometry (e.g., cis vs. trans in (9Z,12Z)-octadecadienoyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF identifies molecular weight and fragmentation patterns to validate acyl substituents .

- Infrared (IR) Spectroscopy: Characterizes ester carbonyl (C=O) and phosphate groups (if present) .

Basic: How can researchers ensure the purity of this compound during synthesis?

Answer:

- Chromatography: Reverse-phase HPLC or TLC with UV/fluorescence detection separates isomers and detects impurities. Use solvent systems optimized for polar lipids (e.g., chloroform:methanol gradients) .

- Elemental Analysis: Confirm elemental composition (C, H, O, P) to validate stoichiometry .

- Thermogravimetric Analysis (TGA): Assess thermal stability and detect solvent residues .

Advanced: What experimental challenges arise in synthesizing enantiomerically pure forms of this compound?

Answer:

- Stereocontrol: The sn-glycerol backbone (e.g., sn-1, sn-2, sn-3 positions) requires chiral catalysts or enzymatic methods to avoid racemization .

- Double-Bond Geometry: Z/E isomers in acyl chains (e.g., (9Z,12Z)-octadecadienoyl) demand controlled reaction conditions (e.g., low-temperature Wittig reactions) to prevent isomerization .

- Phosphorylation: If phosphate groups are present, anhydrous conditions and protecting groups (e.g., tert-butyl for phosphates) mitigate hydrolysis .

Advanced: How can stability studies be designed to evaluate decomposition pathways under physiological conditions?

Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via LC-MS. Ester and phosphate groups are prone to hydrolysis .

- Oxidative Stress Tests: Expose to reactive oxygen species (ROS) generators (e.g., H2O2) to assess peroxidation of unsaturated acyl chains (e.g., (9Z)-octadecenoyl) .

- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; store samples in amber vials if light-sensitive .

Advanced: How can contradictory data on lipid bilayer interactions be resolved?

Answer:

- Membrane Mimetics: Compare results across model systems (e.g., vesicles vs. micelles) to address discrepancies in permeability or phase behavior .

- Molecular Dynamics (MD) Simulations: Predict interactions between acyl chains and bilayer components (e.g., cholesterol) to reconcile experimental vs. computational findings .

- Calorimetry: Differential scanning calorimetry (DSC) measures phase transition temperatures, clarifying conflicting reports on membrane fluidity .

Basic: What protocols are recommended for characterizing acyl chain composition?

Answer:

- Gas Chromatography (GC): Transesterify the compound with methanol/H2SO4 to release fatty acid methyl esters (FAMEs) for chain length and unsaturation analysis .

- Iodine Value Calculation: Quantify unsaturation via iodine titration or GC-MS peak integration .

- NMR Coupling Constants: 1H NMR coupling constants (e.g., J = 10–12 Hz for trans double bonds) distinguish Z/E configurations .

Advanced: What strategies optimize computational modeling of this compound’s physicochemical properties?

Answer:

- ACD/Labs Percepta Platform: Predict logP, pKa, and solubility using QSPR models trained on lipid datasets .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to study reactivity of ester/phosphate groups .

- Machine Learning: Train models on lipidomics databases to predict melting points or membrane insertion energetics .

Advanced: How can researchers validate the biological relevance of in vitro findings for this lipid derivative?

Answer:

- Cell-Free Systems: Use artificial membranes (e.g., Langmuir monolayers) to isolate lipid-lipid interactions without cellular complexity .

- Fluorescent Probes: Incorporate BODIPY-labeled analogs to track cellular uptake and sublocalization via confocal microscopy .

- Knockdown Studies: CRISPR/Cas9 silencing of lipid-metabolizing enzymes (e.g., phospholipases) clarifies mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。